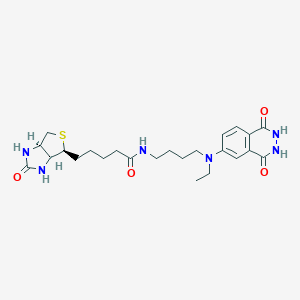
(R)-2-Amino-3-(4-fluoro-1H-indol-3-il)ácido propanoico
Descripción general
Descripción
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, also known as 4F-MPH, is a synthetic compound that belongs to the phenethylamine and piperidine classes. It is a potent psychostimulant that has been extensively studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Aplicaciones Científicas De Investigación
Etiquetado de las arginil-tRNA sintetasas bacterianas
4-Fluoro-DL-triptófano (4-F-TRP) se utiliza para etiquetar las arginil-tRNA sintetasas bacterianas para el análisis conformacional . Esto ayuda a comprender la estructura y la función de estas enzimas, que desempeñan un papel crucial en la síntesis de proteínas.
Análisis de espectros de RMN
4-Fluoro-DL-triptófano se utiliza para etiquetar mioglobinas y hemoglobina para el análisis de espectros de RMN . Esto permite a los investigadores estudiar la estructura y la dinámica de estas proteínas a resolución atómica.
Estudio de las propiedades de fluorescencia
Las propiedades de fluorescencia de los residuos de triptófano son sensibles al microambiente de los fluoróforos en las proteínas . Por lo tanto, las características de fluorescencia se utilizan ampliamente para estudiar las transiciones estructurales en las proteínas.
Síntesis enzimática de compuestos fluorados
Los análogos fluorados de nitro-triptófano se obtuvieron mediante P450TxtE a partir de 1,5 mM de 4-F-dl-triptófano y 5-F-l-triptófano en un sistema de reacción de 10 mL . Esto amplía el potencial de aplicación de estos compuestos en diversos campos.
Detección de fluorescencia de acetona y triptófano
Se han realizado investigaciones sobre el estudio de la detección de fluorescencia de acetona y triptófano basados en esqueletos metálicos-orgánicos de triple interpenetración basados en Zinc . Esto se puede utilizar en el desarrollo de sensores y herramientas de diagnóstico.
Síntesis de proteínas
El 5-fluoro-Trp exógeno se incorpora a las proteínas en la síntesis normal de proteínas . Dado que 19 F es un grupo reportero útil, esto proporciona un método para estudiar los mecanismos enzimáticos mediante RMN.
Mecanismo De Acción
Target of Action
4-Fluoro-D-tryptophan, also known as ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, is a fluorinated derivative of the essential amino acid tryptophan . It has been used to label bacterial arginyl-trna synthetases for conformational analysis .
Mode of Action
It is known to interact with its targets, such as bacterial arginyl-tRNA synthetases, and can be used for conformational analysis . The fluorine atom in the compound may alter the electronic properties of the indole ring, potentially affecting its interactions with target proteins .
Biochemical Pathways
As a derivative of tryptophan, it may potentially influence pathways involving tryptophan metabolism .
Pharmacokinetics
The introduction of a fluorine atom into organic compounds can enhance their bioavailability, stability, and half-life .
Result of Action
It has been used to label bacterial arginyl-trna synthetases for conformational analysis and to label myoglobins and hemoglobins for nmr spectra analysis .
Action Environment
The presence of a fluorine atom in the compound can enhance its stability and resistance to metabolic degradation .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-D-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of tryptophan via the serotonin and kynurenine pathways . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) play a key role in its metabolism . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of 4-Fluoro-D-tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the function of intestinal epithelial cells .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-D-tryptophan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with the L-type amino acid transporter, which is the dominant transport mechanism for most tryptophan derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-D-tryptophan can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Fluoro-D-tryptophan vary with different dosages in animal models
Metabolic Pathways
4-Fluoro-D-tryptophan is involved in the metabolic pathways of tryptophan, including the serotonin and kynurenine pathways . It interacts with enzymes such as IDO and TDO, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Fluoro-D-tryptophan is transported and distributed within cells and tissues. The L-type amino acid transporter is the dominant transport mechanism for this compound . It can also interact with other transporters or binding proteins, and can have effects on its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Fluoro-D-tryptophan and its effects on activity or function can vary. It has been shown to have high membrane-penetrating activity, with strong nuclear and nucleolar localization ability in cancer cells . This could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350902 | |
| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110221-04-0 | |
| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




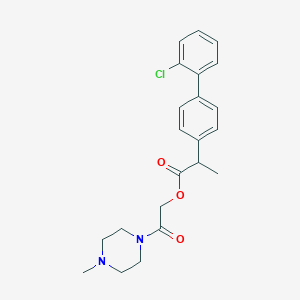

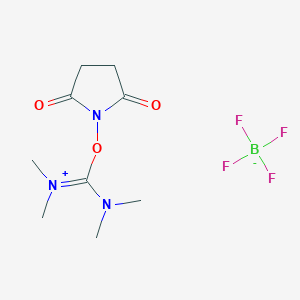
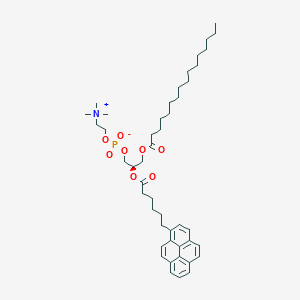

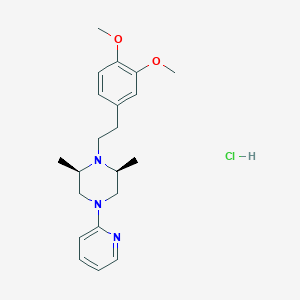


![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
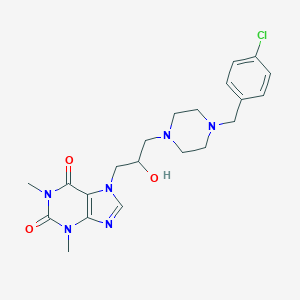
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
